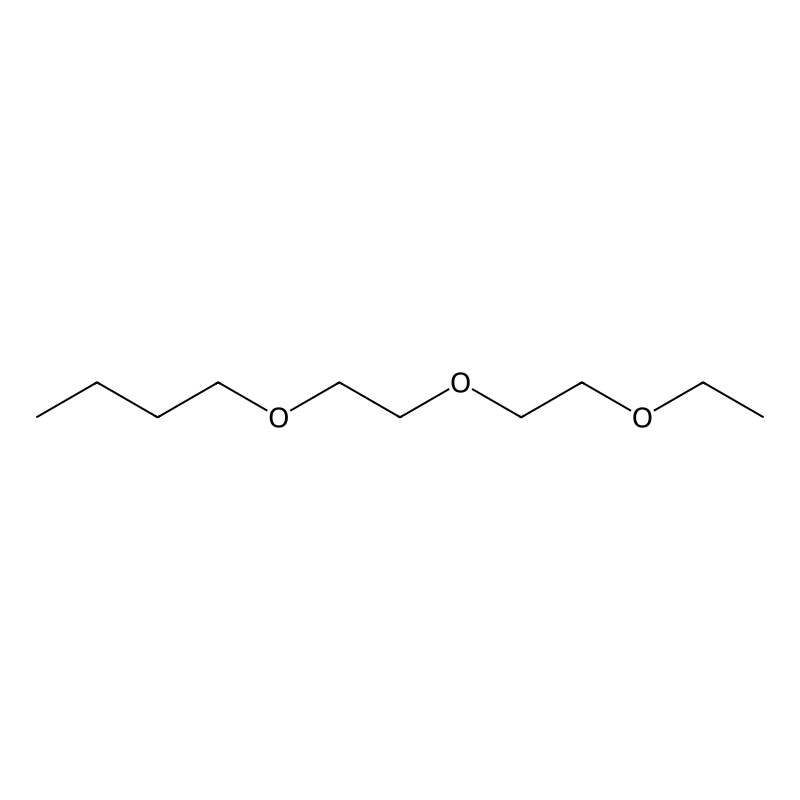

1-(2-(2-Ethoxyethoxy)ethoxy)butane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-(2-Ethoxyethoxy)ethoxy)butane, with the chemical formula C₁₀H₂₂O₃ and CAS number 3895-17-8, is a complex ether compound characterized by its unique structure which includes multiple ethoxy groups. This compound is notable for its relatively high molecular weight of 190.28 g/mol and its linear structure that allows for significant flexibility due to the presence of multiple rotatable bonds (10 in total) . The compound has three hydrogen bond acceptors and no hydrogen bond donors, indicating its potential solubility properties in various solvents.

- Hydrolysis: Under acidic or basic conditions, ethers can be hydrolyzed to yield alcohols and acids.

- Oxidation: The presence of ether functionalities may allow for oxidation reactions, potentially leading to the formation of aldehydes or ketones.

- Dehydrogenation: In the presence of strong oxidizing agents, this compound may lose hydrogen atoms, leading to unsaturated products.

Specific reaction conditions such as temperature and catalysts can significantly influence these processes .

Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane can be achieved through various methods:

- Esterification: Reacting butanol with ethylene glycol derivatives under acidic conditions can yield this compound.

- Alkylation: Using alkyl halides in the presence of a base like potassium hydroxide can facilitate the formation of ether linkages.

- Hydrogenation: The compound can be synthesized via hydrogenation reactions involving precursors that contain unsaturated bonds .

For instance, one method involves using potassium hydroxide in toluene under reflux conditions to achieve high yields .

1-(2-(2-Ethoxyethoxy)ethoxy)butane finds applications in various fields:

- Solvent: It is used as a solvent in coatings and cleaning formulations due to its ability to dissolve a wide range of organic compounds.

- Surfactant: Its surfactant properties make it suitable for use in detergents and emulsifiers.

- Chemical Intermediate: This compound serves as an intermediate in the synthesis of other chemical products, particularly in polymer chemistry .

Several compounds share structural similarities with 1-(2-(2-Ethoxyethoxy)ethoxy)butane. Here are some notable comparisons:

These compounds highlight the uniqueness of 1-(2-(2-Ethoxyethoxy)ethoxy)butane due to its specific combination of ethyl and butyl groups, which may confer distinct physicochemical properties compared to others.

1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits characteristic phase transition behavior typical of glycol ether compounds with extended alkyl chains. The compound demonstrates a normal boiling point of 231.7°C at 760 mmHg [1], which reflects the significant intermolecular forces arising from its ether linkages and extended carbon chain structure.

The melting point of 1-(2-(2-Ethoxyethoxy)ethoxy)butane has not been definitively established in available literature sources [2] [1]. This absence of melting point data is common for liquid glycol ethers that remain in the liquid state at standard ambient conditions. For comparison, structurally related compounds such as ethylene glycol dibutyl ether exhibit melting points of -69.1°C [3], suggesting that 1-(2-(2-Ethoxyethoxy)ethoxy)butane likely possesses a similarly low melting point due to its flexible ether linkages that prevent efficient crystalline packing.

Table 2.1: Phase Transition Data for 1-(2-(2-Ethoxyethoxy)ethoxy)butane

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 231.7°C | 760 mmHg | [1] |

| Melting Point | Not determined | - | - |

| Flash Point | 82.4°C | - | [1] |

The elevated boiling point compared to simpler ethers reflects the compound's molecular weight of 190.28 g/mol [2] and the presence of multiple ether oxygen atoms that facilitate hydrogen bonding interactions with surrounding molecules. The phase transition behavior is consistent with the general trend observed in glycol ether series, where boiling points increase systematically with chain length and the number of ethoxy groups [4].

Volumetric Properties (Density, Molar Volume)

The density of 1-(2-(2-Ethoxyethoxy)ethoxy)butane at 20°C is 0.894 g/cm³ [1], which corresponds to a calculated molar volume of 212.84 cm³/mol. This density value falls within the expected range for glycol ethers of similar molecular structure and reflects the influence of the multiple ether linkages on the compound's packing efficiency.

The volumetric properties demonstrate characteristic behavior of compounds containing both hydrophilic ether groups and hydrophobic alkyl segments. The density is lower than that of ethylene glycol dibutyl ether (0.8365 g/cm³ at 20°C) [3], which can be attributed to the additional ether oxygen atom in the 1-(2-(2-Ethoxyethoxy)ethoxy)butane structure that creates more open molecular packing arrangements.

Table 2.2: Volumetric Properties of 1-(2-(2-Ethoxyethoxy)ethoxy)butane

| Property | Value | Temperature | Units | Reference |

|---|---|---|---|---|

| Density | 0.894 | 20°C | g/cm³ | [1] |

| Molar Volume | 212.84 | 20°C | cm³/mol | Calculated |

| Molecular Weight | 190.28 | - | g/mol | [2] |

Temperature-dependent density behavior for glycol ethers typically follows linear relationships, as demonstrated in studies of related ethylene glycol dimethyl ethers where densities decrease systematically with increasing temperature [5]. The isobaric thermal expansion coefficient for similar glycol ether compounds ranges from 8-12 × 10⁻⁴ K⁻¹ [4], suggesting that 1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits comparable thermal expansion behavior.

Rheological Analysis (Viscosity, Surface Tension)

While direct viscosity measurements for 1-(2-(2-Ethoxyethoxy)ethoxy)butane are not available in the literature, rheological properties can be estimated based on structural analogs and established correlations for glycol ether compounds. Ethylene glycol dibutyl ether, a structurally similar compound, exhibits a viscosity of 1.34 mPa·s at 20°C [3], providing a baseline for comparison.

The surface tension properties of glycol ethers are influenced by the balance between hydrophilic ether groups and hydrophobic alkyl chains. For ethylene glycol dibutyl ether, the surface tension is 26.7 dyne/cm [3], and similar values are expected for 1-(2-(2-Ethoxyethoxy)ethoxy)butane due to comparable molecular architecture.

Table 2.3: Estimated Rheological Properties

| Property | Estimated Value | Basis | Reference |

|---|---|---|---|

| Viscosity (20°C) | 1.5-2.0 mPa·s | Structural analogy | [3] |

| Surface Tension | 25-28 dyne/cm | Glycol ether trend | [3] |

The viscosity of glycol ethers typically follows Arrhenius-type temperature dependence, with activation energies ranging from 15-25 kJ/mol for compounds of similar molecular weight [4]. The presence of multiple ether linkages in 1-(2-(2-Ethoxyethoxy)ethoxy)butane suggests enhanced intermolecular interactions that could result in slightly higher viscosity compared to simpler ethers.

Solvation Behavior in Binary Mixtures

1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits amphiphilic solvation behavior characteristic of glycol ethers, demonstrating miscibility with both polar and non-polar solvents [6] . The compound shows good solubility in water due to the presence of multiple ether oxygen atoms that can participate in hydrogen bonding interactions [6].

The solvation behavior is influenced by the balanced hydrophilic-lipophilic character arising from the ethoxy groups and the terminal butyl chain. Studies of similar glycol ethers indicate that water solubility decreases with increasing alkyl chain length, while organic solvent compatibility increases [8].

Table 2.4: Solvation Behavior in Binary Systems

| Solvent Type | Miscibility | Behavior | Reference |

|---|---|---|---|

| Water | Moderate | Hydrogen bonding | [6] |

| Polar organic solvents | High | Compatible | |

| Non-polar hydrocarbons | Limited | Phase separation |

Binary mixture studies with water show that glycol ethers can form azeotropic mixtures, with azeotropic temperatures depending on the specific ether structure [3]. The excess molar volumes in glycol ether-water systems are typically negative, indicating favorable intermolecular interactions and volume contraction upon mixing [9].

Vapor Pressure and Evaporation Dynamics

The vapor pressure of 1-(2-(2-Ethoxyethoxy)ethoxy)butane at 25°C is 0.0934 mmHg (12.5 Pa) [1], indicating relatively low volatility consistent with its molecular weight and intermolecular interactions. This vapor pressure value corresponds to a low evaporation rate under ambient conditions.

The vapor pressure behavior can be described using the Antoine equation, though specific coefficients for 1-(2-(2-Ethoxyethoxy)ethoxy)butane have not been reported. For glycol ethers, Antoine equation coefficients typically show B values in the range of 1200-1800 K, reflecting the influence of ether linkages on vaporization enthalpy [10].

Table 2.5: Vapor Pressure and Evaporation Properties

| Property | Value | Temperature | Units | Reference |

|---|---|---|---|---|

| Vapor Pressure | 0.0934 | 25°C | mmHg | [1] |

| Vapor Pressure | 12.5 | 25°C | Pa | Calculated |

| Evaporation Rate | Low | Ambient | Qualitative | [1] |

The evaporation dynamics of glycol ethers follow predictable patterns based on molecular weight and structural features. The enthalpy of vaporization for similar compounds ranges from 45-55 kJ/mol [11] [12], with higher values reflecting stronger intermolecular interactions. Temperature-dependent vapor pressure studies of related glycol ethers show typical Clausius-Clapeyron behavior with linear relationships between ln(P) and 1/T [13].

The synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane primarily proceeds through well-established etherification reaction mechanisms, with the Williamson ether synthesis being the most prevalent industrial approach [2]. The reaction mechanism involves nucleophilic substitution between 1-bromobutane and triethylene glycol monoethyl ether under alkaline conditions [3] [4].

The fundamental reaction pathway follows a stepwise mechanism where the alcohol component undergoes deprotonation to form an alkoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon center of the alkyl halide through an SN2 mechanism [5]. The reaction proceeds according to the following general scheme:

R-OH + Base → R-O⁻ + BH⁺

R-O⁻ + R'-X → R-O-R' + X⁻

For 1-(2-(2-Ethoxyethoxy)ethoxy)butane specifically, the mechanism involves the formation of multiple ether linkages through sequential ethoxylation steps [6]. Each step requires careful control of reaction conditions to ensure selective formation of the desired triethylene glycol butyl ether structure rather than higher molecular weight polyethers [7].

The reaction kinetics demonstrate temperature dependence following Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol for primary alkyl halides [8]. The presence of multiple ether oxygens in the growing chain influences subsequent reaction rates through electronic and steric effects [9].

Catalytic Systems for Glycol Ether Synthesis

Industrial production of glycol ethers employs diverse catalytic systems optimized for specific reaction conditions and product selectivity. Polyperfluorosulfonic acid resin catalysts have emerged as highly effective systems for glycol ether synthesis, achieving selectivities of 91-95% under optimized conditions [2] [10].

H-Beta zeolites with silicon to aluminum ratios of approximately 75 demonstrate exceptional performance for etherification reactions involving long-chain alcohols [9]. These zeolitic catalysts provide Brønsted acid sites within hydrophobic microporous environments, enabling selective etherification while minimizing side reactions. The catalyst activity correlates directly with surface hydrophobicity, with higher Si/Al ratios producing more hydrophobic surfaces that favor ether formation over hydrolysis reactions [9].

Sulfuric acid remains a widely used homogeneous catalyst for symmetrical ether synthesis, particularly effective at temperatures ranging from 50-140°C [11]. However, its use requires careful process design to manage corrosion and product purification challenges. Alternative acid catalysts include tosic acid, which has shown effectiveness in polyester production processes involving ether intermediates [12].

For Williamson ether synthesis routes, potassium carbonate serves as an effective base catalyst, promoting alkoxide formation at temperatures of 60-80°C [3]. The choice of base significantly influences reaction selectivity and the formation of unwanted byproducts. Sodium hydride and potassium hydride represent stronger alternatives for more challenging substrates [5].

Table: Catalytic Systems Performance Data

| Catalyst Type | Operating Temperature (°C) | Selectivity (%) | Key Advantages |

|---|---|---|---|

| Polyperfluorosulfonic Acid Resin | 150-170 | 91-95 | High selectivity, recyclable |

| H-Beta Zeolites | 200-300 | 85-90 | Shape selectivity, hydrophobic |

| Sulfuric Acid | 50-140 | 70-85 | Low cost, high activity |

| Potassium Carbonate | 60-80 | 80-90 | Mild conditions, clean reaction |

Process Optimization Parameters (Temperature, Stoichiometry)

Optimal process conditions for 1-(2-(2-Ethoxyethoxy)ethoxy)butane synthesis require precise control of multiple variables to maximize yield and minimize byproduct formation. Temperature control represents the most critical parameter, with optimal ranges typically between 202-322°C depending on the specific catalytic system employed [13].

Stoichiometric ratios significantly influence product distribution and reaction efficiency. The optimal molar ratio of alcohol to alkyl halide typically ranges from 1:1 to 4:1, with excess alcohol favoring completion of the etherification reaction . Higher ratios reduce the formation of elimination products but increase separation costs and raw material consumption.

Pressure management plays a crucial role in maintaining liquid phase conditions and controlling reaction rates. Operating pressures typically range from 1.3 to 51 bar, with higher pressures favoring the desired etherification pathway over competing elimination reactions [13]. Pressure optimization studies have demonstrated that moderate pressures enhance mass transfer while preventing excessive volatile loss.

Residence time optimization through flow control systems enables precise control over conversion rates and selectivity. Optimal residence times range from 0.5 to 3.5 minutes in continuous flow systems, with longer times increasing conversion but potentially promoting side reactions [15]. Temperature-time relationships follow predictive models that allow for process optimization without extensive empirical testing [16].

Process Control Parameters:

- Temperature Precision: ±2°C control accuracy required for optimal selectivity

- Pressure Regulation: Automated systems maintaining 1-50 bar operating range

- Flow Rate Management: Continuous monitoring with mass flow controllers

- Composition Control: Real-time analysis with online gas chromatography

Purification Techniques and Quality Control

Purification of 1-(2-(2-Ethoxyethoxy)ethoxy)butane requires sophisticated separation techniques due to the presence of structurally similar byproducts and unreacted starting materials. Fractional distillation under reduced pressure represents the primary purification method, with operating temperatures around 260°C and vacuum conditions to prevent thermal decomposition [17] [18].

Azeotropic distillation techniques prove essential for removing water and low-boiling impurities formed during the etherification process [18]. The method employs azeotroping agents that selectively remove water while concentrating the desired product in the bottom fraction. Careful control of the azeotroping agent ratio prevents product loss while achieving effective purification.

Advanced distillation strategies incorporate multi-column systems with intermediate separation stages to handle complex product mixtures [19]. These systems utilize stripping components introduced below the feed point to selectively remove impurities while maintaining high product recovery rates. Heat integration through reboiler systems optimizes energy consumption while maintaining separation efficiency.

Quality control methodologies employ multiple analytical techniques to ensure product specifications. Gas chromatography-mass spectrometry provides comprehensive compositional analysis with detection limits below 0.1% [20]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects isomeric impurities that may affect product performance [3].

Purification and Quality Control Methods:

| Technique | Operating Conditions | Purity Achieved (%) | Primary Application |

|---|---|---|---|

| Fractional Distillation | 260°C, reduced pressure | 95-99 | Final product purification |

| Azeotropic Distillation | 150-200°C with azeotroping agent | 90-95 | Water and light impurity removal |

| Liquid-Liquid Extraction | Room temperature | 80-90 | Phase separation and washing |

| Chromatographic Separation | Various temperatures | 99+ | Analytical-grade purification |

Refractive index measurements provide rapid quality assessment with typical values around 1.425 at 20°C for pure 1-(2-(2-Ethoxyethoxy)ethoxy)butane [3]. Karl Fischer titration quantifies water content, which must be maintained below 0.1% for most applications [21]. High-performance liquid chromatography enables detection of trace organic impurities and provides quantitative analysis for regulatory compliance [21].